molecular formula C5H10O3S B159805 3-(Ethylsulfinyl)propanoic acid CAS No. 137375-82-7

3-(Ethylsulfinyl)propanoic acid

Cat. No. B159805
M. Wt: 150.2 g/mol
InChI Key: JINZVIZTKIBBOB-UHFFFAOYSA-N
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Description

3-(Ethylsulfinyl)propanoic acid is a chemical compound with the molecular formula C5H10O3S . It has a molecular weight of 150.2 and is typically in liquid form .


Molecular Structure Analysis

The molecular structure of 3-(Ethylsulfinyl)propanoic acid consists of 5 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The InChI key for this compound is JINZVIZTKIBBOB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-(Ethylsulfinyl)propanoic acid is a liquid at room temperature . It has a molecular weight of 150.2 .

Scientific Research Applications

Synthesis and Derivatives

  • Derivatives Synthesis

    3-(Ethylsulfinyl)propanoic acid is involved in the synthesis of various derivatives, including 3-(phenylsulfonimidoyl)propanoates. These derivatives demonstrate interesting conformational properties and potential intramolecular hydrogen bonding, indicating their significance in chemical research and synthesis (Tye & Skinner, 2002).

  • Novel Acid and Amide Derivatives

    Research shows the preparation of novel 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives. These compounds, derived from 3-(Ethylsulfinyl)propanoic acid, highlight its role in developing new chemical entities with potential applications in various fields (Dorogov et al., 2004).

Catalysis and Reaction Mechanisms

  • Catalysis in Esterification

    The compound plays a role in catalysis, particularly in the esterification of fatty acids. Studies show its involvement in enhancing turnover frequency in catalytic reactions, which is crucial in industrial and chemical processes (Pirez et al., 2012).

  • Functionalization Processes

    It is used in the ortho-functionalization of substituted toluenes, leading to derivatives like 3-(2'-tolyl)propanoic acid. Such applications are important in organic synthesis and chemical modifications (Cai et al., 2007).

Material Science and Polymer Research

  • Polybenzoxazine Synthesis

    The compound is explored as a renewable building block in the synthesis of polybenzoxazine, a type of polymer. Its role in enhancing the reactivity of molecules towards benzoxazine ring formation is significant in developing new materials (Trejo-Machin et al., 2017).

  • Peptide Synthesis Linker

    3-(Ethylsulfinyl)propanoic acid derivatives are used as linkers in solid-phase peptide synthesis. This application is crucial in the field of biochemistry and pharmaceuticals, where peptide synthesis is a key process (Erlandsson & Undén, 2006).

Enzymatic and Kinetic Studies

  • Enzymatic Synthesis

    The compound is utilized in multienzymatic procedures for the synthesis of enantiomerically enriched acids, showcasing its importance in enzymatic reactions and chiral chemistry (Brem et al., 2010).

  • Oxidation Kinetics

    Studies include the examination of its oxidation kinetics in gas-phase environments. This research is vital for understanding the chemical behavior and reaction pathways of such compounds (Metcalfe et al., 2009).

Safety And Hazards

The safety data sheet for similar compounds like propionic acid indicates that it is flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it is recommended to handle 3-(Ethylsulfinyl)propanoic acid with care, using appropriate personal protective equipment.

properties

IUPAC Name

3-ethylsulfinylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-2-9(8)4-3-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINZVIZTKIBBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522774
Record name 3-(Ethanesulfinyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylsulfinyl)propanoic acid

CAS RN

137375-82-7
Record name 3-(Ethanesulfinyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A St-Gelais, J Alsarraf, J Legault, M Mihoub… - Organic & Biomolecular …, 2020 - pubs.rsc.org
Analogs of dirchromone were prepared to shed light on the pivotal role of its peculiar vinylsulfoxide side chain towards its cytotoxic and antimicrobial properties, especially dependant …
Number of citations: 1 pubs.rsc.org
A St-Gelais - 2021 - constellation.uqac.ca
L’exploration de l’espace chimique biologiquement pertinent requiert l’utilisation de règles ou de sources d’inspiration permettant de circonscrire les recherches au sein de l’immensité …
Number of citations: 3 constellation.uqac.ca

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